(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
CAS No.:
Cat. No.: VC0160473
Molecular Formula: C32H47N3O9S
Molecular Weight: 649.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H47N3O9S |
|---|---|
| Molecular Weight | 649.8 g/mol |
| IUPAC Name | (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid |
| Standard InChI | InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 |
| Standard InChI Key | NWYKIASJHFGEAN-CPMAONNBSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
| SMILES | CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
| Canonical SMILES | CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Classification and Nomenclature
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid is formally classified as a docosanoid, specifically as (13R)-S-glutathionyl-(14S)-hydroxy-(4Z,7Z,9E,11E,16Z,19Z)-docosahexaenoic acid . This classification places it among specialized lipid mediators derived from omega-3 polyunsaturated fatty acids. The compound's systematic name reflects its complex structure, including multiple double bonds in specific configurations (denoted by Z/E nomenclature) and stereochemistry at positions 13R and 14S, which are crucial for its biological activity. In scientific literature and databases, it is also referenced by the simpler designation MCTR1, which likely stands for maresin conjugate in tissue regeneration 1, indicating its relation to the maresin family of specialized pro-resolving mediators.
Structural Components and Physicochemical Properties
The molecular formula of MCTR1 corresponds to a molecular weight of 649.8 g/mol . Structurally, this compound represents a sophisticated modification of docosahexaenoic acid (DHA), featuring:
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A docosahexaenoic acid backbone with six double bonds at positions 4, 7, 9, 11, 16, and 19
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Specific stereochemistry at positions 13R and 14S
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A hydroxyl group at position 14S
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A glutathione conjugate linked via a sulfide bond at position 13R
| Property | Value |
|---|---|
| Molecular Weight | 649.8 g/mol |
| Chemical Classification | Docosanoid, organic sulfide, tricarboxylic acid, secondary alcohol, glutathione conjugate |
| Functional Groups | Carboxylic acids (3), amide bonds, hydroxyl group, sulfide linkage |
| Stereochemistry | 13R, 14S configuration |
| Double Bond Positions | 4Z, 7Z, 9E, 11E, 16Z, 19Z |
The compound functions as a conjugate acid and contains multiple functional groups including three carboxylic acid moieties, making it highly polar and likely water-soluble under physiological conditions . The presence of multiple double bonds confers structural rigidity to certain portions of the molecule while maintaining flexibility in others, a characteristic crucial for receptor interactions.
Biosynthesis and Metabolic Pathways
Derivation from Docosahexaenoic Acid
MCTR1 originates from docosahexaenoic acid (DHA), a major n-3 polyunsaturated fatty acid primarily known for its beneficial effects on brain and heart function . The biosynthetic pathway likely involves several enzymatic steps, beginning with the oxygenation of DHA. Similar to other specialized pro-resolving mediators (SPMs), the synthesis likely involves lipoxygenase enzymes that catalyze the incorporation of oxygen at specific positions of the DHA backbone. Based on comparable DHA derivatives, cytochrome P450 enzymes or lipoxygenases may participate in this process, particularly in the hydroxylation at position 14S .
Glutathione Conjugation Mechanisms
The distinctive feature of MCTR1 is the glutathione conjugate at position 13R. This conjugation represents a sophisticated metabolic process that likely occurs via glutathione S-transferase enzymes, which catalyze the addition of the tripeptide glutathione (γ-Glu-Cys-Gly) to electrophilic centers. The resulting sulfide linkage creates a unique structural motif that distinguishes MCTR1 from other DHA derivatives such as maresins, D-resolvins, and protectins mentioned in the literature . This glutathione conjugation may enhance the compound's stability and alter its biological activity profile compared to non-conjugated DHA metabolites.
Biological Functions and Significance
Role as a Human Metabolite
MCTR1 functions as a human metabolite, suggesting it plays a physiological role in normal human biochemistry . Like other docosanoids derived from DHA, it likely participates in cell signaling and regulation of inflammatory responses. The literature extensively documents that DHA-derived specialized pro-resolving mediators serve as essential signaling messengers involved in maintaining homeostasis, containing infection, and resolving inflammation through interactions with specific membrane receptors .
Relationship to Inflammation Resolution
While the search results don't provide specific information about MCTR1's anti-inflammatory properties, related DHA derivatives demonstrate significant activity in resolving inflammation. For instance, protectin Dx (PDx), another DHA metabolite, inhibits inflammation, cyclooxygenases 1 and 2, production of reactive oxygen species, and RNA virus replication . Similarly, 14-HDoHE, a hydroxylated derivative of DHA, participates in inflammation resolution, immune response modulation, and reduction of thrombus formation . By structural analogy and metabolic relationship, MCTR1 may share some of these properties or possess unique inflammation-resolving capabilities due to its glutathione conjugation.
Analytical Detection and Quantification
Challenges in Analysis
Several challenges exist in the reliable detection and quantification of MCTR1:
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Low physiological concentrations, often in the picogram range per milligram of tissue
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Structural similarity to other DHA derivatives requiring high-resolution separation techniques
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Potential instability during sample preparation due to the presence of multiple double bonds
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Complex matrix effects when analyzing biological samples
These challenges align with observations from studies of related compounds, where oxylipin patterns varied significantly between tissues and were influenced by dietary intake and food processing methods .
Current Research Status and Future Directions
Gaps in Current Knowledge
Despite the identification and structural characterization of MCTR1, significant knowledge gaps remain:
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Complete elucidation of its biosynthetic pathway and enzymatic requirements
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Tissue-specific concentration profiles under normal and pathological conditions
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Specific receptor targets and signaling pathways activated by MCTR1
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Comparative efficacy versus other DHA-derived specialized pro-resolving mediators
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Potential synergistic effects with other bioactive lipids
Addressing these knowledge gaps would require targeted research using advanced analytical techniques and biological assays.
Research Opportunities
Future research directions for MCTR1 might include:
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Development of synthetic routes to produce sufficient quantities for biological testing
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Creation of specific antibodies or other detection tools for tissue localization
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Receptor binding studies to identify molecular targets
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Animal studies to evaluate therapeutic potential in inflammatory, metabolic, and cardiovascular disorders
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Clinical investigations to determine relevance in human health and disease
Such research would contribute to the growing field of specialized pro-resolving mediators and their potential therapeutic applications.
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